Methyl 5-formyl-2-methoxybenzoate
Description
Precursor Chemistry and Starting Material Utilization
The synthesis of this compound relies on the availability of key precursors, which can be prepared through various established chemical transformations.
Derivatization from Salicylic Acid
A common and cost-effective route to this compound begins with salicylic acid. This process involves a two-step sequence: etherification and esterification to form the key intermediate, Methyl 2-methoxybenzoate, followed by a subsequent formylation reaction.
The initial step involves the conversion of salicylic acid to Methyl 2-methoxybenzoate. This is typically achieved by reacting salicylic acid with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. researchgate.net A common procedure involves adding salicylic acid to a solvent like acetone along with an inorganic base such as potassium carbonate. Dimethyl sulfate is then added dropwise to the heated mixture. The reaction proceeds for several hours to ensure complete conversion to Methyl 2-methoxybenzoate. researchgate.net This intermediate is then isolated and purified before its use in the subsequent formylation step. This method of first forming the ester and then introducing the aldehyde group can improve the total yield to approximately 90%. researchgate.net
Synthesis from Methyl 2-methoxybenzoate
Methyl 2-methoxybenzoate serves as the direct precursor for the formylation step to produce this compound. This starting material can either be synthesized from salicylic acid, as described previously, or procured from commercial suppliers. Utilizing commercially available Methyl 2-methoxybenzoate provides a more direct entry point for the targeted functionalization.
Targeted Functionalization Strategies
The introduction of the formyl group onto the aromatic ring of Methyl 2-methoxybenzoate is a critical transformation that requires specific and efficient chemical methods.
Formylation Reactions
Formylation reactions are a class of organic reactions in which a formyl group (-CHO) is introduced into a molecule. For the synthesis of this compound, electrophilic aromatic substitution is the key mechanism.
A highly effective method for the formylation of Methyl 2-methoxybenzoate is a process analogous to the Duff reaction, which traditionally uses hexamine (urotropine) for the ortho-formylation of phenols. In this modified application, Methyl 2-methoxybenzoate is treated with urotropine in the presence of a strong acid, such as methanesulfonic acid. researchgate.net
The reaction involves cooling a mixture of Methyl 2-methoxybenzoate and methanesulfonic acid, followed by the addition of urotropine. The mixture is then heated to around 90°C and allowed to react for approximately 16 hours. researchgate.net After the reaction is complete, the mixture is cooled and quenched with water. The pH is adjusted to 6-7 with a sodium hydroxide (B78521) solution, causing the product to precipitate. The solid product is then collected by filtration, washed, and dried. This procedure has been reported to achieve a high yield of 94%. researchgate.netgoogle.com
| Parameter | Condition |
|---|---|
| Starting Material | Methyl 2-methoxybenzoate |
| Reagents | Urotropine, Methanesulfonic Acid |
| Temperature | 0-10°C (initial), then heated to 90°C |
| Reaction Time | 10-20 hours |
| Work-up | Water quenching, pH adjustment with NaOH, filtration |
| Yield | 94% |
While the Duff-like reaction proves highly efficient, other classical formylation methods exist, though their application is generally favored for more electron-rich aromatic substrates.
Vilsmeier-Haack Reaction: This reaction uses a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride to generate an electrophilic iminium salt (the Vilsmeier reagent). chemistrysteps.comwikipedia.orgijpcbs.com This reagent then attacks an electron-rich aromatic ring. The reaction is typically applied to substrates such as anilines, phenols, and electron-rich heterocycles. chemistrysteps.comwikipedia.org
Reimer-Tiemann Reaction: This method is specifically used for the ortho-formylation of phenols. wikipedia.orgsynarchive.com It involves the reaction of a phenol with chloroform in the presence of a strong base. The reactive species is dichlorocarbene, which acts as the electrophile. wikipedia.org
Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid, typically with a catalyst like aluminum chloride. wikipedia.orgbyjus.com However, this method is not applicable to phenol or phenol ether substrates. wikipedia.orgbyjus.com
Alkylation and Esterification Techniques
The synthesis of this compound is accomplished through strategic alkylation and esterification reactions, with the choice of starting material dictating the specific sequence of these transformations.
One primary route involves the simultaneous O-alkylation of the phenolic hydroxyl group and esterification of the carboxylic acid group of a precursor like 5-formyl-2-hydroxybenzoic acid. A common laboratory-scale method employs an alkylating agent such as iodomethane in the presence of a base. In a typical procedure, 5-formyl-2-hydroxybenzoic acid is treated with iodomethane and potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for an extended period, often around 16 hours, to ensure completion. This process yields the target compound, this compound, with reported yields as high as 79% after purification. chemicalbook.com
Optimization of Reaction Conditions and Yield Enhancement
The efficient synthesis of this compound hinges on the careful optimization of reaction parameters. Key factors that significantly influence reaction rate, yield, and purity include the choice of solvent, the type of catalyst employed, and the precise control of temperature and pressure, particularly in large-scale industrial production.
Solvent System Effects
The selection of an appropriate solvent is critical for facilitating the reaction, primarily by ensuring the solubility of reactants and intermediates. In the synthesis starting from salicylic acid, a variety of solvents can be utilized, including acetone, acetonitrile, 1,4-dioxane, and tetrahydrofuran (THF). google.com These solvents are chosen for their ability to dissolve the organic substrates and for their suitable boiling points for the reaction temperatures required. For instance, in the alkylation and esterification of 5-formyl-2-hydroxybenzoic acid, dimethylformamide (DMF) is an effective solvent that facilitates the reaction at room temperature. chemicalbook.com The choice of solvent can impact reaction kinetics and, in some cases, the selectivity of the reaction.
| Solvent | Typical Application in Synthesis | Key Characteristics |
|---|---|---|
| Acetone | Used in the initial esterification/methylation of salicylic acid. google.com | Polar aprotic, volatile, effective at dissolving reactants. |
| Acetonitrile | An alternative for the initial esterification/methylation step. google.com Provides a good balance between conversion and selectivity. scielo.br | Polar aprotic, higher boiling point than acetone. |
| Dimethylformamide (DMF) | Used in the direct conversion of 5-formyl-2-hydroxybenzoic acid. chemicalbook.com | Highly polar aprotic solvent, excellent for SN2 reactions. |
| Tetrahydrofuran (THF) | Listed as a viable solvent for the synthesis from salicylic acid. google.com | Less polar than DMF, good general-purpose ether solvent. |
Catalyst Selection and Reaction Efficiency
Catalysts play a pivotal role in the synthesis of this compound by accelerating reaction rates and improving efficiency. The choice of catalyst depends on the specific reaction step.
For the methylation and esterification of precursors like salicylic acid, both inorganic and organic bases are commonly used. google.com Inorganic bases such as potassium carbonate, sodium carbonate, and cesium carbonate are effective in deprotonating the acidic hydroxyl and carboxyl groups, making them more nucleophilic and ready to react with the alkylating agent. google.com Organic bases like triethylamine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and DIPEA (N,N-Diisopropylethylamine) also serve this purpose. google.com
In modern industrial chemistry, there is a growing emphasis on using solid acid or base catalysts. These heterogeneous catalysts, such as certain zeolites or metal oxides like MgO, offer significant advantages over traditional soluble catalysts. sci-hub.sechemicalbook.com They are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and reduce the generation of corrosive and environmentally harmful waste streams. sci-hub.semdpi.com For example, solid acid catalysts composed of zirconium and titanium have shown high activity in the esterification of various benzoic acids with methanol. mdpi.com
| Catalyst Type | Specific Examples | Role in Synthesis | Advantages |
|---|---|---|---|
| Inorganic Bases | Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃) google.com | Promotes alkylation and esterification by deprotonating acid/phenol groups. chemicalbook.com | Cost-effective and widely available. |
| Organic Bases | Triethylamine, DBU, DIPEA google.com | Acts as a non-nucleophilic base to facilitate the reaction. | Soluble in organic solvents, allowing for homogeneous reaction conditions. |
| Solid Acid/Base Catalysts | Zeolites, Metal Oxides (MgO, CaO, ZrO₂), Zr/Ti solid acids sci-hub.semdpi.com | Catalyzes esterification and other reactions on a solid support. | Reusable, easily separated from product, reduces waste and pollution. sci-hub.semdpi.com |
Temperature and Pressure Control in Industrial Synthesis
Precise control of temperature is paramount for maximizing yield and minimizing the formation of byproducts in the industrial synthesis of this compound. Different stages of the synthesis require distinct temperature profiles. For example, in the formylation step of methyl 2-methoxybenzoate, the initial mixing of reactants with methanesulfonic acid is performed at a reduced temperature of 0-10°C to control the initial exothermic reaction. google.com Subsequently, the reaction mixture is heated to a significantly higher temperature, such as 80°C or 90°C, and held for a prolonged period (e.g., 16 hours) to drive the reaction to completion. google.com Raising the reaction temperature from 80°C to 90°C has been shown to increase the yield from 85.1% to 94%. google.com
| Reaction Stage | Temperature Range (°C) | Purpose |
|---|---|---|
| Esterification/Methylation of Salicylic Acid | 50 - 60 °C google.com | To facilitate the reaction of salicylic acid with an alkylating agent. |
| Initial Mixing for Formylation | 0 - 10 °C google.com | To control the initial exothermic reaction and ensure safe addition of reagents. |
| Formylation Reaction | 80 - 90 °C google.com | To drive the formylation reaction to completion over several hours. |
| Post-Reaction Cooldown | Cooling to Room Temperature or 20°C google.com | To prepare the mixture for workup, purification, and product isolation. |
Reactivity of the Aldehyde Functional Group
The aldehyde group in this compound is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.
Nucleophilic Addition Reactions
The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. A key example is the Grignard reaction, where organomagnesium halides add to the carbonyl group to form secondary alcohols. For instance, the reaction with a Grignard reagent provides a pathway to introduce a new carbon-carbon bond, leading to the formation of a secondary alcohol after an acidic workup. google.comyoutube.com
Another important nucleophilic addition is the Wittig reaction, which converts the aldehyde into an alkene. This reaction involves a phosphonium (B103445) ylide and is a reliable method for creating carbon-carbon double bonds with good control over the location of the new bond. prepchem.comwiley-vch.de The synthesis of various stilbene (B7821643) derivatives, which are compounds with a C=C bond connecting two aryl groups, often utilizes the Wittig reaction with substituted benzaldehydes. wiley-vch.denih.gov
Condensation Reactions
The aldehyde functionality readily undergoes condensation reactions with active methylene (B1212753) compounds in the presence of a basic catalyst. The Knoevenagel condensation, for example, involves the reaction with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield α,β-unsaturated products. nih.govorganic-chemistry.org These reactions are valuable for extending the carbon chain and introducing new functional groups. The choice of catalyst and reaction conditions can influence the yield and selectivity of the products. nih.gov
Furthermore, this compound can react with primary amines to form Schiff bases (imines). These imine intermediates can then be used in subsequent reactions or serve as ligands in coordination chemistry. nih.gov
Selective Oxidation and Reduction Transformations
The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the ester group under appropriate conditions.
Selective Oxidation: The formyl group can be oxidized to a carboxylic acid moiety. While specific examples for the direct oxidation of this compound are not abundant in the readily available literature, general methods for the selective oxidation of aldehydes in the presence of other functional groups, such as esters, are well-established. These methods often employ mild oxidizing agents to achieve the desired transformation. The selective electrooxidation of similar molecules like 5-hydroxymethylfurfural (B1680220) to 5-formyl-furan-2-formic acid highlights the possibility of selectively targeting the aldehyde group. bohrium.com
Selective Reduction: The formyl group can be selectively reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the chemoselective reduction of aldehydes and ketones in the presence of less reactive functional groups like esters. masterorganicchemistry.com This allows for the synthesis of methyl 5-(hydroxymethyl)-2-methoxybenzoate. The general principle of such selective reductions has been demonstrated with similar substrates like methyl 4-formylbenzoate.
Transformations Involving the Ester Moiety
The methyl ester group of this compound can also undergo characteristic reactions, primarily hydrolysis and transesterification.
Hydrolysis to Carboxylic Acid Derivatives
The ester can be hydrolyzed to the corresponding carboxylic acid, 5-formyl-2-methoxybenzoic acid, under either acidic or basic conditions.
Base-Catalyzed Hydrolysis: Saponification using a base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium is a common method for ester hydrolysis. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in an acidic workup to give the free carboxylic acid.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the carboxylic acid. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.
Aromatic Ring Functionalization and Substitution Patterns
The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its three substituents: the methoxy (B1213986) (-OCH₃), formyl (-CHO), and methyl ester (-COOCH₃) groups. These groups influence the regioselectivity of substitution reactions on the aromatic ring.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), the substituent groups on the benzene ring dictate the position of the incoming electrophile. The methoxy group at position C-2 is an activating group, meaning it increases the nucleophilicity of the aromatic ring and directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the formyl group at C-5 and the methyl ester at C-1 are both deactivating, electron-withdrawing groups that direct incoming electrophiles to the meta position.
The combined influence of these substituents makes the C-4 and C-6 positions the most electron-rich and sterically accessible for electrophilic attack. The activating, ortho, para-directing methoxy group strongly favors substitution at these positions. The deactivating groups at C-1 and C-5 would direct to the C-3 position, but the powerful activating effect of the methoxy group is generally overriding. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur primarily at the C-4 or C-6 positions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific examples of using this compound as a coupling partner are not extensively detailed in the literature, its structure is amenable to such transformations, typically requiring prior conversion to a halide or triflate.
General methodologies for well-known cross-coupling reactions are well-established:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. A bromo- or iodo- derivative of this compound could be coupled with various boronic acids to introduce new aryl, heteroaryl, or alkyl groups. google.com
Heck Coupling: This reaction forms a substituted alkene from an unsaturated halide and an alkene. This method could be employed to introduce alkenyl groups onto the aromatic ring. google.comualberta.ca Research into the synthesis of resveratrol-salicylate hybrids has considered using Heck coupling with derivatives of this compound. ualberta.ca
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a route to introduce alkynyl functionalities. google.com
Furthermore, the aldehyde and ester groups on the molecule are generally tolerant of the conditions used in many palladium-catalyzed reactions, making it a viable scaffold for late-stage functionalization in the synthesis of complex molecules. iisertvm.ac.in
Multi-component Reaction Integration
The true synthetic power of this compound is revealed in its use in multi-component reactions (MCRs), where its aldehyde function serves as a key reactive site. These reactions allow for the rapid assembly of complex molecular structures in a single step, which is highly efficient.
Synthesis of Complex Polyheterocyclic Systems
This compound has been successfully employed as a key aldehyde component in the synthesis of diverse and complex polyheterocyclic systems. Its utility is demonstrated in the construction of novel drug candidates and other functional molecules.
A notable example is a one-pot, six-component reaction that produces 1,5-disubstituted tetrazol-1,2,3-triazole hybrids. In this cascade, this compound reacts with propargylamine, trimethylsilyl (B98337) azide, an isocyanide, benzyl (B1604629) bromide, and sodium azide, catalyzed by copper, to form multiple new bonds and two heterocyclic rings in a single operation. mdpi.com
The aldehyde group of this compound is also crucial in condensation reactions for building other heterocyclic frameworks. It has been used in the synthesis of third-generation zafirlukast (B1683622) derivatives, which are of interest for their potential antibacterial properties against the oral pathogen Porphyromonas gingivalis. nih.gov In this synthesis, a reductive condensation between this compound and various substituted 1-alkyl-5-nitroindoles forms a key carbon-carbon bond, which is followed by ester hydrolysis and subsequent amide coupling to yield the final complex products. nih.govnih.gov Similarly, it is used as a starting material in a reductive amination reaction with (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine to produce a key intermediate for the drug Elagolix. google.com
| Reactants | Product | Yield (%) | Reference |
| This compound, Propargylamine, TMSN₃, tert-Butyl isocyanide, Benzyl bromide, Sodium azide | methyl 5-((((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amino)(1-(tert-butyl)-1H-tetrazol-5-yl)methyl)-2-methoxybenzoate | 32 | mdpi.com |
| This compound, Propargylamine, TMSN₃, Cyclohexyl isocyanide, Benzyl bromide, Sodium azide | methyl 5-((((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amino)(1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzoate | 44 | mdpi.com |
| 1-Methyl-5-nitroindole, this compound | Methyl 2-methoxy-5-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate | 63 | nih.gov |
| 1-Propyl-5-nitroindole, this compound | Methyl 2-methoxy-5-((5-nitro-1-propyl-1H-indol-3-yl)methyl)benzoate | 31 | nih.gov |
| 1-Benzyl-5-nitroindole, this compound | Methyl 5-((1-benzyl-5-nitro-1H-indol-3-yl)methyl)-2-methoxybenzoate | 8 | nih.gov |
Combinatorial Chemistry Approaches
The features that make this compound valuable in MCRs also make it an excellent scaffold for combinatorial chemistry. This field focuses on the rapid synthesis of large numbers of different but structurally related molecules, known as libraries, to screen for biological activity or other properties.
The six-component reaction to form tetrazole-triazole hybrids is a prime example of a combinatorial approach. By systematically varying the isocyanide and other inputs, a library of diverse compounds was generated to explore their cytotoxic activity. mdpi.com This strategy allows for the efficient exploration of chemical space around a core scaffold derived from this compound.
Similarly, the synthesis of zafirlukast derivatives demonstrates a combinatorial mindset. nih.govnih.gov A library of compounds was created by reacting this compound with a set of different N-alkylated nitroindoles and then coupling the resulting intermediates with various arylsulfonamides. This approach allowed researchers to systematically investigate the structure-activity relationship (SAR), determining how different substituents on the indole (B1671886) and sulfonamide portions of the molecule affected its antibacterial potency. nih.govnih.gov This highlights the role of this compound as a foundational piece in the assembly of targeted molecular libraries.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-formyl-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRMXICSYWVJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446041 | |
| Record name | METHYL 5-FORMYL-2-METHOXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78515-16-9 | |
| Record name | METHYL 5-FORMYL-2-METHOXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 5-FORMYL-2-METHOXYBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Reactivity and Derivatization Pathways of Methyl 5 Formyl 2 Methoxybenzoate
Intermediate for Peroxisome Proliferator-Activated Receptor (PPAR) Activators
The compound is utilized as an intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) activators. hsppharma.com PPARs are a group of nuclear receptor proteins that play essential roles in the regulation of cellular differentiation, development, and metabolism.
Intermediate for PTP1B Inhibitors
Methyl 5-formyl-2-methoxybenzoate is also employed in the preparation of 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B). hsppharma.com PTP1B is a key enzyme in the insulin (B600854) signaling pathway, making its inhibitors potential therapeutic agents for type 2 diabetes and obesity.
Antibacterial Activity Against Periodontal Pathogens (Porphyromonas gingivalis)
Porphyromonas gingivalis is a keystone pathogen associated with periodontitis, a chronic inflammatory disease affecting the tissues surrounding the teeth. nih.gov While there is extensive research into various compounds for their antibacterial effects against this pathogen, there is currently no specific scientific literature available that details the direct antibacterial activity of this compound or its simple derivatives against Porphyromonas gingivalis. Studies in this area have focused on other natural and synthetic compounds. nih.gov
Exploration of Novel Therapeutic Agents
The aldehyde and ester functionalities of this compound make it a prime candidate for derivatization to explore novel therapeutic agents. However, based on available scientific literature, its role is predominantly established as an intermediate for known classes of compounds like PPAR activators and PTP1B inhibitors. hsppharma.com Further dedicated research is required to explore its potential as a scaffold for entirely new classes of therapeutic agents.
Development of Hybrid Molecules for Biological Evaluation
Synthesis of Tetrazol-1,2,3-Triazole Hybrids
Tetrazole and triazole moieties are important five-membered heterocyclic rings that are often incorporated into the structures of pharmacologically active compounds. The synthesis of hybrid molecules containing both of these rings is an area of active research. nih.gov While Methyl 5-formyl-2-methoxybenzoate possesses a reactive aldehyde group that could potentially be used in the synthetic pathways to create such hybrids, there are no specific research articles that document its direct use for the synthesis of tetrazol-1,2,3-triazole hybrids. Synthetic strategies for these hybrids often involve different starting materials and multi-component reactions. nih.gov
Bioactive Hybrid Scaffold Construction
Bioactive scaffolds are materials designed to support cell growth and tissue regeneration. nih.gov The development of hybrid scaffolds often involves combining different materials to achieve desired mechanical and biological properties. nih.gov Although this compound is a versatile chemical building block, there is no current research to suggest its direct incorporation into the construction of bioactive hybrid scaffolds for applications such as tissue engineering. The focus in this field is typically on polymers and ceramics. nih.gov
Conclusion
Impact of Structural Modifications on Biological Efficacy
The biological activity of compounds derived from this compound is profoundly influenced by the nature, position, and stereochemistry of various substituents. Through systematic modifications, studies have elucidated the roles of different functional groups in modulating the interaction of these molecules with their biological targets.
The electronic environment of the benzoate (B1203000) ring, dictated by the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing formyl and ester groups, is a key determinant of activity. Altering this balance through the introduction of other substituents has led to significant findings in various therapeutic areas.
In the development of inhibitors for the oral pathogen Porphyromonas gingivalis, derivatives of the asthma drug zafirlukast (B1683622) were synthesized using this compound. SAR studies revealed that modifying the substituent positions on the benzoyl ring was critical. Specifically, a 2-methoxy-5-indoyl arrangement, derived from the core structure of this compound, led to increased antibacterial activity compared to the 3-methoxy-4-indoyl organization found in the parent zafirlukast molecule. nih.govnih.gov
Further investigations into these zafirlukast derivatives explored the impact of different electron-withdrawing groups on an arylsulfonamide ring attached to the core structure. When the R1 group on the indole (B1671886) nitrogen was a methyl group, the following trend in anti-P. gingivalis activity was observed for various R2 substituents on the arylsulfonamide ring: 2,4-di-F > 2,6-di-F > 2-F > 4-NO2. nih.gov This highlights the sensitive dependence of biological efficacy on the electronic properties and positioning of halogen substituents.
In a different context, research on resveratrol-salicylate hybrid analogues designed as CYP1A1 inhibitors showed that the nature of the substituent at position 4 of one of the aromatic rings was crucial. tandfonline.com Hybrid compounds featuring an acetoxy group were found to be weaker CYP1A1 inhibitors than their counterparts with methoxy groups at the same position. tandfonline.comualberta.ca This suggests that the acetyl group diminishes the molecule's ability to inhibit the catalytic activity of the enzyme. ualberta.ca
Table 1: Impact of Substituent Variation on Biological Activity
| Parent Compound/Scaffold | Biological Target/Assay | More Active Substituent | Less Active Substituent | Reference |
|---|---|---|---|---|
| Zafirlukast Derivative | Anti-P. gingivalis Activity | 2-methoxy-5-indoyl | 3-methoxy-4-indoyl | nih.govnih.gov |
| Resveratrol-Salicylate Hybrid | CYP1A1 Inhibition | Methoxy group | Acetoxy group | tandfonline.comualberta.ca |
| Zafirlukast Derivative (Arylsulfonamide Ring) | Anti-P. gingivalis Activity | 2,4-di-F | 4-NO2 | nih.gov |
Modifications involving the size, bulk, and nature of alkyl and aryl groups attached to the core structure derived from this compound have also yielded critical SAR insights.
In the synthesis of 1,5-disubstituted tetrazol-1,2,3-triazole hybrids, this compound was used as a key starting material. The resulting compounds were evaluated for cytotoxic activity against the MCF-7 breast cancer cell line. A clear SAR trend emerged based on the substituent on the tetrazole ring: compounds containing a cyclohexyl group were consistently more active than those bearing a tert-butyl group. This suggests that the size and conformation of the cycloalkane are more favorable for cytotoxic activity than the bulky, spherical tert-butyl group in this molecular context. mdpi.com
Similarly, in the development of third-generation zafirlukast derivatives, the identity of the alkyl group on the indole nitrogen (R1) had a significant effect on anti-P. gingivalis activity. When comparing a series of N-alkylated compounds, the methyl group (R1 = methyl) was found to be optimal for activity. Replacing the methyl with a bulkier aromatic benzyl (B1604629) group resulted in an almost complete loss of activity. nih.gov An analysis of various alkyl chains showed that the methyl-substituted compound displayed better growth inhibition than the propyl, ethyl, n-butyl, and isobutyl analogues. nih.gov This indicates a stringent steric requirement at this position for effective interaction with the biological target.
Table 2: Effect of Alkyl/Aryl Group Variation on Biological Activity
| Compound Series | Biological Target/Assay | More Active Group | Less Active Group | Reference |
|---|---|---|---|---|
| Tetrazole-Triazole Hybrids | Cytotoxicity (MCF-7 cells) | Cyclohexyl | tert-Butyl | mdpi.com |
| Zafirlukast Derivatives (Indole N-substituent) | Anti-P. gingivalis Activity | Methyl | Benzyl | nih.gov |
| Zafirlukast Derivatives (Indole N-substituent) | Anti-P. gingivalis Activity | Methyl | Ethyl, Propyl, n-Butyl, Isobutyl | nih.gov |
Computational Chemistry and In Silico Analysis
Computational techniques are indispensable tools for rationalizing observed SAR data and for the prospective design of new molecules based on the this compound framework. These methods provide a molecular-level understanding of drug-target interactions and help prioritize synthetic efforts.
Molecular docking is a prominent computational method used to predict the binding orientation and affinity of a small molecule to its macromolecular target, typically a protein or enzyme. This approach has been widely applied to derivatives of this compound.
In the study of resveratrol-salicylate hybrids as inhibitors of cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes, molecular docking was performed using AutoDock software. ualberta.ca The simulations were used to evaluate how the hybrid compounds bind within the catalytic domains of these enzymes. The results helped to correlate the in vitro inhibitory activity with specific binding interactions at the active site. ualberta.ca For instance, docking studies using the crystal structure of human CYP1A1 supported the experimental finding that a resveratrol-aspirin hybrid was a potent inhibitor of the enzyme's activity. tandfonline.com
Similarly, in the development of inhibitors for Biliverdin IXβ Reductase (BLVRB), a derivative of this compound was synthesized. The binding of this inhibitor was studied through X-ray crystallography and HSQC NMR experiments, which provide empirical data that can be used to validate and refine molecular docking models. Such studies are crucial for understanding the precise interactions that govern enzyme inhibition. nih.gov
Beyond analyzing existing compounds, computational chemistry plays a vital role in the predictive design of new chemical entities. By building and validating models based on known SAR data, researchers can screen virtual libraries of compounds and identify promising candidates for synthesis and testing.
The general principle involves using computational tools to predict the properties and reactivity of molecules before they are synthesized in the lab. For benzoic acid derivatives like those derived from this compound, Density Functional Theory (DFT) calculations can be used to model chemical reactivity. This in silico approach accelerates the drug discovery process by prioritizing molecules with the highest predicted affinity and most favorable properties. The design of multi-target agents, where a single molecule is crafted to interact with multiple biological targets, is an area that heavily relies on such predictive models. ualberta.ca By understanding the SAR for different targets, chemists can computationally design hybrid molecules that combine the necessary structural features, a strategy employed in the creation of resveratrol-salicylate hybrids. tandfonline.comualberta.ca
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use and dispose of contaminated gloves properly .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and avoid drainage contamination .
- Storage : Store in airtight containers at 2–8°C, protected from light to prevent aldehyde oxidation .
What role does this compound serve as an intermediate in pharmaceutical research?
Advanced Research Question
This compound is a key intermediate in synthesizing Eluxadoline, a drug for irritable bowel syndrome. The formyl group enables further functionalization via reductive amination or nucleophilic addition, while the methoxy and ester groups enhance metabolic stability . Researchers also explore its utility in designing protease inhibitors or kinase modulators, leveraging its aromatic scaffold for π-π interactions in target binding .
How can researchers address discrepancies in reported spectroscopic data for this compound derivatives?
Advanced Research Question
Discrepancies in NMR or MS data may arise from solvent effects, impurities, or tautomerism. To resolve these:
- Solvent Standardization : Use deuterated solvents consistently (e.g., DMSO-d vs. CDCl) for NMR comparisons.
- Cross-Validation : Combine techniques (e.g., 2D NMR, IR) to confirm functional groups. For example, IR peaks near 1700 cm confirm ester C=O stretching .
- Control Experiments : Synthesize derivatives (e.g., methyl 5-hydroxymethyl-2-methoxybenzoate) to isolate spectral contributions from specific substituents .
What are the challenges in optimizing the yield of this compound during multi-step synthesis?
Advanced Research Question
Key challenges include:
- Selective Formylation : Competing side reactions (e.g., over-oxidation to carboxylic acids) require precise control of reagents like POCl-DMF (Vilsmeier-Haack conditions) .
- Ester Hydrolysis : Acidic or basic conditions may cleave the methyl ester. Use mild catalysts (e.g., pyridine) during formylation to preserve the ester group.
- Purification : Chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol) isolates the product from byproducts like unreacted starting materials .
How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic additions?
Advanced Research Question
The electron-withdrawing formyl and ester groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. However, the methoxy group (-OCH) donates electron density via resonance, directing nucleophiles (e.g., Grignard reagents) to the para position relative to the formyl group. Computational studies (e.g., DFT calculations) can predict regioselectivity, while experimental validation via -labeling tracks reaction pathways .
What strategies are employed to enhance the stability of this compound under ambient conditions?
Advanced Research Question
- Light Protection : Store in amber vials to prevent UV-induced aldehyde oxidation.
- Desiccants : Include silica gel packs in storage containers to mitigate hydrolysis.
- Derivatization : Convert the formyl group to a more stable acetal or imine derivative for long-term storage, followed by regeneration under mild acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
